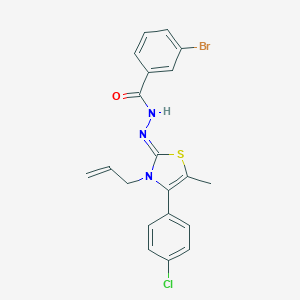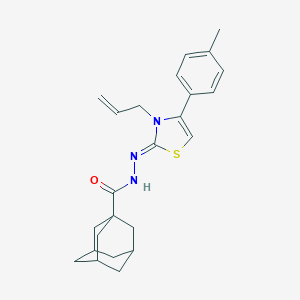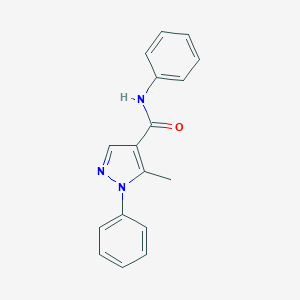![molecular formula C31H27NO3 B375485 N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine](/img/structure/B375485.png)
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-methoxyaniline
- N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-ethoxyaniline
- N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-hydroxyaniline
Uniqueness
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H27NO3 |
|---|---|
Molecular Weight |
461.5g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C31H27NO3/c1-3-34-24-19-17-23(18-20-24)31-26(21-32-27-14-8-10-16-29(27)33-2)30(22-11-5-4-6-12-22)25-13-7-9-15-28(25)35-31/h4-21,30H,3H2,1-2H3 |
InChI Key |
CFOPAGBUGQATDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NC5=CC=CC=C5OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B375408.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B375410.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B375411.png)
![2-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B375412.png)
![2-nitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B375414.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B375420.png)
![N-[2,2,2-Trichloro-1-(4-sulfamoyl-phenylamino)-ethyl]-isobutyramide](/img/structure/B375422.png)

![3-(3-chloropropyl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B375424.png)
![2-phenyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]acetamide](/img/structure/B375425.png)
![3-Nitro-1-{[(4-iodo-2-methylphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl propionate](/img/structure/B375426.png)
